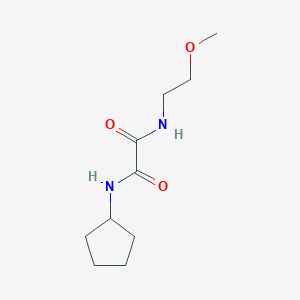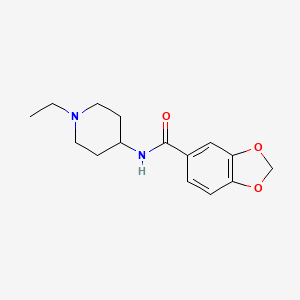
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its potent psychostimulant effects. MDPV has been classified as a Schedule I substance in the United States due to its high potential for abuse and lack of accepted medical use. Despite this, MDPV continues to be a subject of scientific research due to its unique chemical structure and potential therapeutic applications.
作用机制
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine acts as a potent psychostimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to a surge of euphoria, increased energy, and heightened alertness. 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine achieves this effect by binding to the dopamine transporter and inhibiting the reuptake of dopamine, leading to an accumulation of dopamine in the synaptic cleft.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine has been shown to have a number of biochemical and physiological effects on the body. Studies have shown that 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications such as arrhythmias and heart failure. 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine has also been shown to cause seizures and psychosis in some individuals.
实验室实验的优点和局限性
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine has a number of advantages and limitations for use in laboratory experiments. One advantage is its potent psychostimulant effects, which make it a useful tool for studying the neurochemical basis of addiction and reward. However, 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine's high potential for abuse and lack of accepted medical use make it difficult to obtain and use in laboratory settings.
未来方向
There are a number of future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine. One area of interest is the development of novel therapeutic agents based on the structure of 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine. Another area of interest is the development of new analytical methods for detecting and quantifying 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine in biological samples. Additionally, further research is needed to fully understand the long-term effects of 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine on the brain and body.
合成方法
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The most common method for synthesizing 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine involves the reaction of piperidine with 3,4-methylenedioxyphenyl-2-propanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
科学研究应用
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-methylpiperidine a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-6-8-16(9-7-11)15(17)14-10-18-12-4-2-3-5-13(12)19-14/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFDJKBQNGJFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57257952 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione](/img/structure/B5232900.png)
![2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5232909.png)
![(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5232935.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5232946.png)
![ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate](/img/structure/B5232954.png)
![1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene](/img/structure/B5232958.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5232968.png)
![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)

![2-[(2-ethoxybenzyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5232999.png)
![ethyl (5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5233003.png)
![methyl 2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5233011.png)